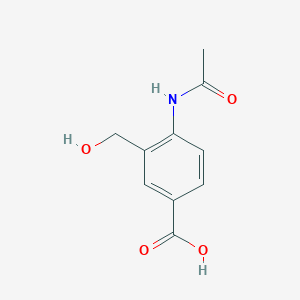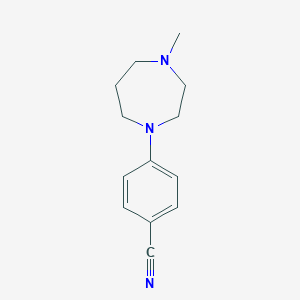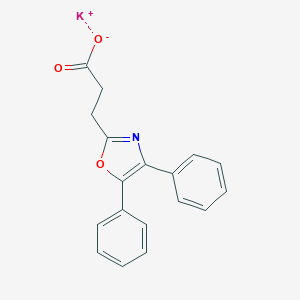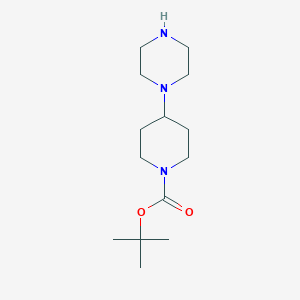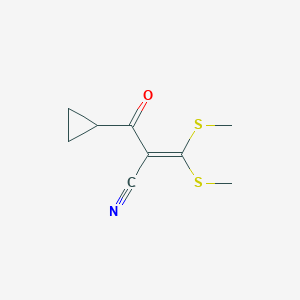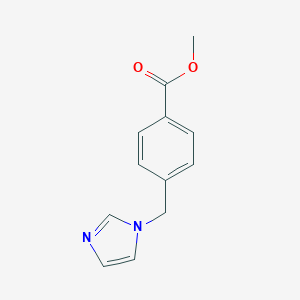
2-(1-Ethoxyethyl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethoxyethyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. It has been widely studied for its potential applications in the field of medicinal chemistry.
作用机制
The exact mechanism of action of 2-(1-Ethoxyethyl)-1,3-benzothiazole is not fully understood. However, it has been proposed that the compound may exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Ethoxyethyl)-1,3-benzothiazole have been studied in various in vitro and in vivo models. It has been reported to exhibit cytotoxic effects against various cancer cell lines. It has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, it has been reported to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of 2-(1-Ethoxyethyl)-1,3-benzothiazole is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. However, its low solubility in water and poor bioavailability may limit its use in vivo. In addition, further studies are needed to determine its toxicity and potential side effects.
未来方向
There are several future directions for the study of 2-(1-Ethoxyethyl)-1,3-benzothiazole. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Furthermore, the compound may also be studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 2-(1-Ethoxyethyl)-1,3-benzothiazole is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its broad range of biological activities makes it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to determine its toxicity and potential side effects, as well as to develop novel derivatives with improved solubility and bioavailability.
合成方法
The synthesis of 2-(1-Ethoxyethyl)-1,3-benzothiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(1-Ethoxyethyl)-1,3-benzothiazole with a yield of around 70-80%.
科学研究应用
2-(1-Ethoxyethyl)-1,3-benzothiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
190384-97-5 |
|---|---|
产品名称 |
2-(1-Ethoxyethyl)-1,3-benzothiazole |
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC 名称 |
2-(1-ethoxyethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NOS/c1-3-13-8(2)11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3 |
InChI 键 |
ADIQVSBVTAVIOE-UHFFFAOYSA-N |
SMILES |
CCOC(C)C1=NC2=CC=CC=C2S1 |
规范 SMILES |
CCOC(C)C1=NC2=CC=CC=C2S1 |
同义词 |
Benzothiazole, 2-(1-ethoxyethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




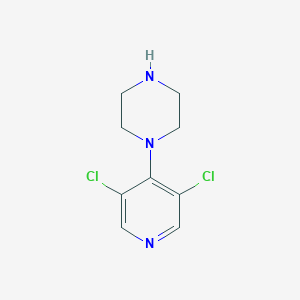


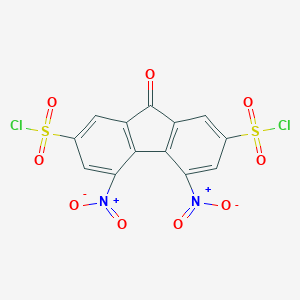
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
